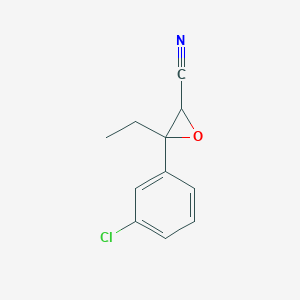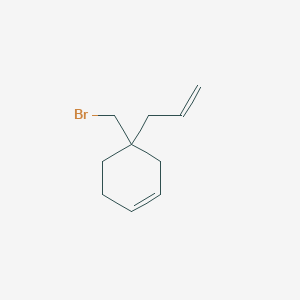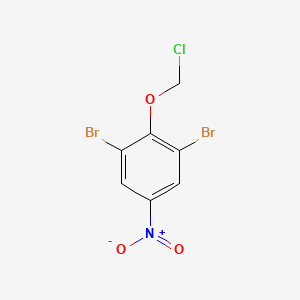
1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene is an organic compound with a complex structure that includes bromine, chlorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes the bromination of a suitable benzene precursor, followed by chloromethoxylation and nitration reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired substitutions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents and intermediates involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions typically produce amino derivatives.
Applications De Recherche Scientifique
1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromo-2,2-dimethoxypropane: Similar in having bromine atoms but differs in the presence of methoxy groups instead of nitro and chloromethoxy groups.
1,3-Dibromopropane: Lacks the nitro and chloromethoxy groups, making it less complex.
2,3-Dibromo-1-propanol: Contains hydroxyl groups instead of nitro and chloromethoxy groups.
Uniqueness
1,3-Dibromo-2-(chloromethoxy)-5-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro groups on a single benzene ring
Propriétés
Formule moléculaire |
C7H4Br2ClNO3 |
|---|---|
Poids moléculaire |
345.37 g/mol |
Nom IUPAC |
1,3-dibromo-2-(chloromethoxy)-5-nitrobenzene |
InChI |
InChI=1S/C7H4Br2ClNO3/c8-5-1-4(11(12)13)2-6(9)7(5)14-3-10/h1-2H,3H2 |
Clé InChI |
VBLLZLQLPLRKRX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCCl)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)

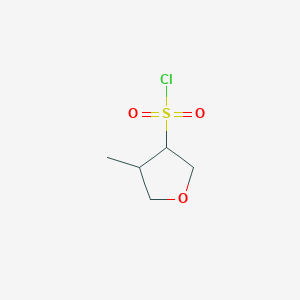
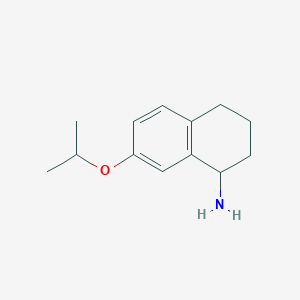
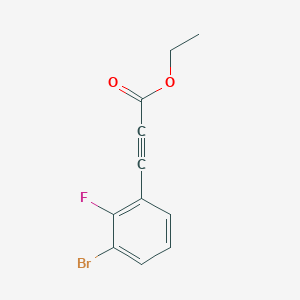
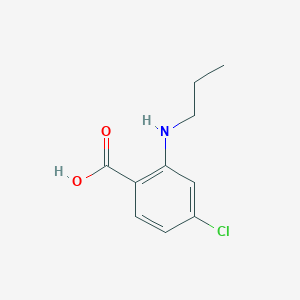
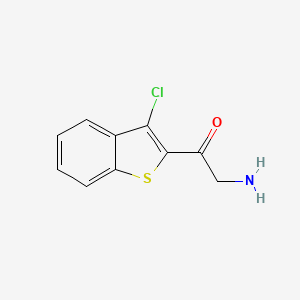
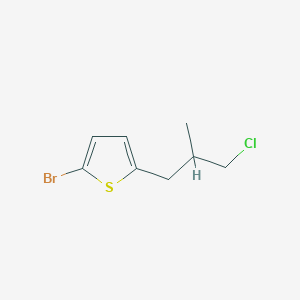
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)
![5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
